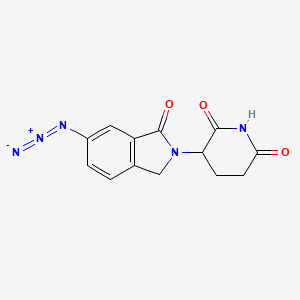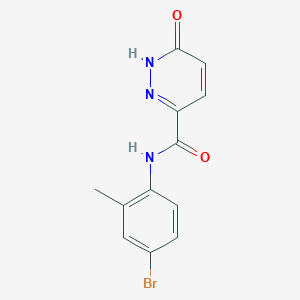
1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that features a pyridazinyl-piperazinyl-pentanone structure
Wissenschaftliche Forschungsanwendungen
1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications:
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell survival and growth.
Mode of Action
It’s known that compounds with similar structures interact with their targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
The compound may affect the PI3K signaling pathway , which is involved in various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression and poor prognosis .
Pharmacokinetics
The overall predicted physicochemical values of similar compounds indicate that they possess values that are well-matched with the optimum range values , suggesting potential bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Vorbereitungsmethoden
The synthesis of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.
Amination: The pyridazinyl intermediate is then subjected to amination to introduce the pyridin-4-ylamino group.
Piperazine coupling: The aminated pyridazinyl compound is then coupled with piperazine under suitable conditions.
Pentylation: Finally, the piperazinyl intermediate is alkylated with a pentanone derivative to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinyl rings, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one include:
Pyridazinyl derivatives: These compounds share the pyridazinyl core and exhibit similar biological activities.
Piperazinyl derivatives: Compounds with piperazine rings are often explored for their pharmacological properties.
Pentylated compounds: These compounds feature pentyl groups and are studied for their potential therapeutic applications.
The uniqueness of 1-(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)pentan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-2-3-4-18(25)24-13-11-23(12-14-24)17-6-5-16(21-22-17)20-15-7-9-19-10-8-15/h5-10H,2-4,11-14H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQKSMMNMKKQPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2399856.png)
![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)




